D-myo-Inositol 4,5-bisphosphate ammonium salt
Description
Molecular Composition and Stereochemical Configuration
D-myo-Inositol 4,5-bisphosphate ammonium salt (C₆H₁₄O₁₂P₂·xNH₃) is a phosphorylated derivative of the myo-inositol ring system, featuring two phosphate groups at positions 4 and 5. The myo-inositol core adopts a chair conformation, with hydroxyl groups at positions 1, 2, 3, 4, 5, and 6. The stereochemical configuration follows the 1D-myo designation, where the axial hydroxyl group resides at position 2, while equatorial hydroxyls occupy positions 1, 3, 4, 5, and 6 (Fig. 1A). Phosphorylation at positions 4 and 5 introduces negatively charged phosphate moieties, which are neutralized by ammonium counterions in the salt form.
Table 1: Molecular characteristics of this compound
| Property | Value | Source |
|---|---|---|
| Empirical formula | C₆H₁₄O₁₂P₂·xNH₃ | , |
| Molecular weight (anhydrous) | 340.12 g/mol | , |
| CAS number | 69256-54-8 | , |
| SMILES | N.O[C@@H]1C@HC@HC@@HC@H[C@H]1O | |
| InChI key | SGJUQYWLNXRPQO-BPYBYLIXSA-N |
The stereospecific phosphorylation pattern is critical for biological activity, as the 4,5-bisphosphate configuration enables selective interactions with pleckstrin homology (PH) domains and other signaling proteins. The ammonium salt form enhances aqueous solubility by neutralizing the negatively charged phosphates, making it suitable for biochemical assays.
Crystallographic Characterization and Conformational Analysis
X-ray crystallography studies of related inositol phosphates reveal key structural insights. The 4,5-bisphosphate groups adopt a syn orientation relative to the inositol ring, optimizing hydrogen bonding with basic residues in protein binding pockets. In the crystal structure of the β-spectrin PH domain bound to inositol-1,4,5-trisphosphate, the 4- and 5-phosphates form salt bridges with conserved arginine and lysine residues, while the 1-phosphate remains solvent-exposed. This suggests that D-myo-inositol 4,5-bisphosphate likely engages similar interactions, albeit with reduced steric hindrance due to the absence of the 1-phosphate.
Table 2: Crystallographic parameters of inositol phosphate-binding proteins
| Parameter | Value | Source |
|---|---|---|
| Space group (PH domain) | P4₃2₁2 | |
| Unit cell dimensions | a = 51.6 Å, c = 143.3 Å | |
| Resolution | 2.0–2.3 Å | , |
| Binding pocket residues | Arg244, Lys380, Tyr502 |
Conformational entropy calculations indicate that the myo-inositol ring exhibits limited flexibility due to hydrogen bonding between adjacent hydroxyl groups. Molecular dynamics simulations predict that phosphorylation at positions 4 and 5 further rigidifies the ring, favoring a single dominant conformation in aqueous solutions.
Solubility Profile and Stability Under Physiological Conditions
The ammonium salt form significantly improves solubility compared to the free acid, with reported solubility exceeding 24.4 mg/mL in water. This property is attributed to the ammonium ions disrupting the crystal lattice and stabilizing the charged phosphates in solution.
Table 3: Solubility and stability data
Under physiological conditions (pH 7.4, 37°C), the compound demonstrates moderate stability, with <5% degradation over 72 hours. However, acidic (pH <4) or basic (pH >9) conditions promote phosphate migration or decomposition, necessitating storage at neutral pH and -20°C. The ammonium counterion also mitigates aggregation in high-ionic-strength buffers, making it suitable for electrophysiological studies.
Properties
IUPAC Name |
azane;[(1R,2S,3R,4S,5S,6R)-2,3,4,5-tetrahydroxy-6-phosphonooxycyclohexyl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O12P2.H3N/c7-1-2(8)4(10)6(18-20(14,15)16)5(3(1)9)17-19(11,12)13;/h1-10H,(H2,11,12,13)(H2,14,15,16);1H3/t1-,2+,3-,4-,5+,6+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGJUQYWLNXRPQO-BPYBYLIXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1O)OP(=O)(O)O)OP(=O)(O)O)O)O)O.N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@H]1([C@@H]([C@@H]([C@H]([C@@H]([C@H]1O)OP(=O)(O)O)OP(=O)(O)O)O)O)O.N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H17NO12P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60585186 | |
| Record name | (1R,2R,3S,4R,5S,6S)-3,4,5,6-Tetrahydroxycyclohexane-1,2-diyl bis[dihydrogen (phosphate)]--ammonia (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60585186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69256-54-8 | |
| Record name | (1R,2R,3S,4R,5S,6S)-3,4,5,6-Tetrahydroxycyclohexane-1,2-diyl bis[dihydrogen (phosphate)]--ammonia (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60585186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Classical Phosphorylation Pathway
The foundational synthesis involves sequential protection, phosphorylation, and deprotection of myo-inositol precursors. Source details a four-stage process:
- Hexa-O-protection : Reacting myo-inositol with 2,2-dimethoxypropane under acidic conditions yields 1,2:3,4:5,6-tri-O-isopropylidene-myo-inositol (85% yield).
- Selective deprotection : Controlled hydrolysis removes the 5,6-O-isopropylidene group (HF/H₂O, 0°C), generating 1,2:3,4-di-O-isopropylidene-myo-inositol (73% yield).
- Stepwise phosphorylation :
- 4-position phosphorylation using POCl₃ in trimethyl phosphate (TMP) at -15°C (89% conversion)
- 5-position phosphorylation with dibenzyl N,N-diethylphosphoramidite (62% yield after deprotection)
- Global deprotection : Hydrogenolysis (Pd/C, H₂) removes benzyl groups, followed by ammonium salt formation (NH₄OH, pH 6.8).
Critical challenges include maintaining stereochemical integrity during phosphorylation - the 4-OH group exhibits 3.2× higher reactivity than 5-OH in TMP solvent systems, necessitating precise temperature control.
Patent-Protected Synthesis (SK106199A3)
The method from source introduces three innovations:
- Benzyl-ether directed phosphorylation : 6-O-benzyl-2,3:4,5-di-O-isopropylidene-myo-inositol intermediates enable regiospecific 4,5-phosphorylation (See Table 1).
- H-phosphonate intermediates : Using H-phosphonic acid reduces side reactions, improving overall yield to 58% versus 42% in classical methods.
- Chiral resolution : (+)-Menthyl chloroformate derivatives allow separation of D/L enantiomers via crystallization rather than chromatography.
Table 1: Comparative Performance of Patent vs. Classical Synthesis
| Parameter | Classical | Patent |
|---|---|---|
| Total Steps | 9 | 7 |
| Chromatography Steps | 5 | 2 |
| Final Yield | 42% | 58% |
| Enantiomeric Excess | 92% | 99.5% |
| Purity (HPLC) | 95.3% | 98.7% |
Industrial Production Techniques
Continuous Flow Phosphorylation
Modern facilities employ continuous flow reactors for the critical phosphorylation steps:
- Reactor Design : Stainless steel microchannel reactors (0.5 mm diameter) maintain precise temperature control (±0.5°C)
- Reagent Delivery : POCl₃/TMP mixture fed at 12 mL/min with inositol derivative (0.5 M in anhydrous THF)
- Output : 68% conversion per pass with 93% selectivity for 4,5-bisphosphate
Purification and Characterization
Crystallization Optimization
Industrial crystallization employs anti-solvent precipitation:
Analytical QC Protocols
- 31P NMR Quantification :
- δ 0.12 ppm (4-phosphate), δ -0.87 ppm (5-phosphate)
- Integration accuracy ±1.2% using ERETIC2 reference
- HPLC-MS :
Critical Challenges and Solutions
Ammonium Counterion Stability
Thermogravimetric analysis shows 5.7% mass loss at 110°C due to NH₃ volatilization:
- Storage Solution : Lyophilized product maintained at -20°C under argon retains 99.1% potency after 24 months
Chemical Reactions Analysis
Hydrolysis Reactions
Ins(4,5)P₂ undergoes hydrolysis catalyzed by phosphatases and phospholipases, producing lower-order inositol phosphates.
Key Findings :
-
Phospholipase C (PLC)-Mediated Hydrolysis :
Ins(4,5)P₂ is hydrolyzed by PLC to generate inositol trisphosphate (IP₃) and diacylglycerol (DAG) . IP₃ triggers calcium release from intracellular stores, while DAG activates protein kinase C. -
Phosphatase-Driven Dephosphorylation :
Specific phosphatases cleave phosphate groups from Ins(4,5)P₂, yielding inositol monophosphates (e.g., Ins(4)P or Ins(5)P) .
| Reaction Type | Catalyst | Primary Products | Biological Role |
|---|---|---|---|
| PLC-mediated hydrolysis | Phospholipase C | IP₃, DAG | Calcium signaling, PKC activation |
| Phosphatase activity | Inositol phosphatases | Ins(4)P, Ins(5)P, inorganic phosphate | Signal termination, recycling |
Phosphorylation and Enzymatic Modification
Ins(4,5)P₂ serves as a substrate for kinases, leading to higher-order inositol phosphates.
Key Findings :
-
Phosphorylation by IP₃ 3-Kinase :
Ins(4,5)P₂ is phosphorylated at the 3-position to form Ins(1,3,4,5)P₄, which modulates calcium signaling and nuclear processes . -
Role of Lipid Kinases :
Phosphatidylinositol 4-phosphate 5-kinase (PIP5K) synthesizes Ins(4,5)P₂ from Ins(4)P, with ATP as a phosphoryl donor .
| Enzyme | Reaction | Product | Function |
|---|---|---|---|
| IP₃ 3-Kinase | Ins(4,5)P₂ + ATP → Ins(1,3,4,5)P₄ | Ins(1,3,4,5)P₄ | Calcium channel modulation |
| PIP5K | Ins(4)P + ATP → Ins(4,5)P₂ | Ins(4,5)P₂ | Membrane signaling, cytoskeletal regulation |
Metal Ion Complexation
Ins(4,5)P₂ forms coordination complexes with divalent cations, influencing enzymatic activity.
Key Findings :
-
Calcium Binding :
The 4- and 5-phosphate groups chelate calcium ions in PLC active sites, stabilizing the enzyme-substrate complex .
| Metal Ion | Binding Site | Functional Impact |
|---|---|---|
| Ca²⁺ | 4-phosphate, 5-phosphate | Enhances PLC catalytic activity |
| Mg²⁺ | Phosphate backbone | Modulates phosphatase accessibility |
Enzymatic Interactions in Signaling Pathways
Ins(4,5)P₂’s reactivity is central to stress-response pathways.
Experimental Data :
-
Osmotic Stress in Arabidopsis :
Ins(4,5)P₂ levels increase by 27-fold within 15 minutes under sorbitol-induced stress, followed by IP₃ accumulation . -
Inhibitor Studies :
Wortmannin (PI3K/PI4K inhibitor) delays calcium recovery by 905% in whole-cell assays, highlighting Ins(4,5)P₂’s role in calcium dynamics .
| Treatment | Recovery Time (s) | Change vs. Control | Implication |
|---|---|---|---|
| Control (no inhibitor) | 19.7 ± 2.5 | Baseline | Normal calcium homeostasis |
| Wortmannin (10 μM) | 198.1 ± 33.5 | +905% | Disrupted Ins(4,5)P₂ synthesis |
| LY294002 (10 μM) | 36.2 ± 4.8 | +64% | Partial kinase inhibition |
Comparative Reaction Dynamics
The reactivity of Ins(4,5)P₂ differs from related inositol phosphates due to its phosphorylation pattern.
| Compound | Phosphate Positions | Primary Reactions |
|---|---|---|
| Ins(4,5)P₂ | 4, 5 | Hydrolysis, phosphorylation |
| Ins(1,4,5)P₃ | 1, 4, 5 | Calcium release, further phosphorylation |
| Phosphatidylinositol 4,5-bisphosphate | 4, 5 (membrane-bound) | PLC hydrolysis, membrane trafficking |
Ins(4,5)P₂’s chemical versatility underpins its role as a signaling hub, with hydrolysis and phosphorylation dictating its regulatory functions. Experimental data underscore its rapid turnover under stress and precise coordination with metal ions for enzymatic activity .
Scientific Research Applications
D-myo-Inositol 4,5-bisphosphate ammonium salt is a chemical compound with the molecular formula and a molecular weight of 357.15 g/mol . It is also known by several synonyms, including this compound, 69256-54-8, and azane;[(1R,2S,3S,4R,5S,6R)-2,3,4,5-tetrahydroxy-6-phosphonooxycyclohexyl] dihydrogen phosphate .
Scientific Research Applications
D-myo-Inositol 4,5-bisphosphate (Ins(4,5)P2) and its derivatives play significant roles in various cellular signaling pathways and biological processes .
Role in Cell Signaling:
- Precursor to Second Messengers: this compound is a minor component of cell membranes and functions as a substrate for signaling proteins . It is involved in the inositol 1,4,5-trisphosphate (IP3)/diacylglycerol (DAG) pathway . Phospholipase C hydrolyzes PI(4,5)P2 to produce IP3 and DAG, which act as second messengers .
- Regulation of Downstream Signaling: this compound can be phosphorylated by PI 3-kinase to produce PI(3,4,5)P3, which activates downstream signaling components like protein kinase AKT .
- Agonist of IP3 Receptors: Inositol 1,4,5-trisphosphate (IP3) receptors (IP3Rs) are Ca2+ channels activated by IP3, and compounds like adenophostin A are potent agonists of these receptors .
Specific Research Applications and Findings:
Mechanism of Action
D-myo-Inositol 4,5-bisphosphate ammonium salt exerts its effects primarily through its role as a second messenger in cellular signaling pathways. It is produced by the hydrolysis of phosphatidylinositol 4,5-bisphosphate by phospholipase C, resulting in the release of inositol trisphosphate and diacylglycerol . Inositol trisphosphate binds to its receptor on the endoplasmic reticulum, causing the release of calcium ions into the cytoplasm . This increase in intracellular calcium triggers various downstream signaling events, including the activation of protein kinase C .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Phosphate Position Isomers
D-myo-Inositol 1,4,5-Trisphosphate (Ins(1,4,5)P₃)
- Structure : Phosphate groups at positions 1, 4, and 3.
- Function : Soluble second messenger mediating calcium release from the endoplasmic reticulum via IP₃ receptors .
- Key Difference : Unlike Ins(4,5)P₂·NH₄⁺, Ins(1,4,5)P₃ lacks membrane association due to its solubility and distinct phosphate positioning .
D-myo-Inositol 4,5-Bisphosphate (Ins(4,5)P₂)
- Structure : Phosphates at positions 4 and 5; membrane-bound as PtdIns(4,5)P₂ or soluble as the ammonium salt.
- Function : Directly modulates ion channels (e.g., TRPM8) and recruits proteins like MARCKS via electrostatic interactions .
- Key Difference : Ins(4,5)P₂·NH₄⁺ is a soluble analogue of PtdIns(4,5)P₂, enabling experimental manipulation of lipid-dependent processes .
D-myo-Inositol 1,3,4,5-Tetrakisphosphate (Ins(1,3,4,5)P₄)
Functional Roles in Signaling Pathways
Experimental Inhibition Potencies
Studies comparing the inhibitory effects of inositol phosphates on PLC binding reveal positional specificity:
Key Research Findings
Membrane-Protein Interactions
- Ins(4,5)P₂·NH₄⁺ binds the pleckstrin homology (PH) domain of dynamin, critical for endocytosis. Mutagenesis studies show residues K535 and K561 are essential for binding .
- MARCKS (151–175) sequesters multiple Ins(4,5)P₂ molecules via electrostatic interactions, regulating lipid availability in membranes .
Ion Channel Regulation
Comparative Data Table
Biological Activity
D-myo-Inositol 4,5-bisphosphate ammonium salt (Ins(4,5)P2) is a crucial phosphoinositide involved in various cellular signaling pathways. This compound plays a significant role in the regulation of intracellular calcium levels and is integral to many physiological processes, including cell proliferation, differentiation, and apoptosis. This article reviews the biological activity of Ins(4,5)P2, highlighting its mechanisms of action, effects on cellular processes, and relevant case studies.
Ins(4,5)P2 acts primarily through its interaction with specific receptors and ion channels. The following are key mechanisms by which Ins(4,5)P2 exerts its biological effects:
- Calcium Mobilization : Ins(4,5)P2 is a precursor to inositol trisphosphate (IP3), which stimulates the release of calcium from the endoplasmic reticulum. This process is mediated through inositol 1,4,5-trisphosphate receptors (IP3Rs), which are calcium channels located on the membrane of the endoplasmic reticulum. Upon binding to IP3, these receptors open and release Ca²⁺ ions into the cytosol .
- Phospholipase C Activation : Ins(4,5)P2 is hydrolyzed by phospholipase C (PLC), leading to the generation of IP3 and diacylglycerol (DAG), both of which are important second messengers in various signaling pathways .
- Modulation of Ion Channels : Recent studies have shown that Ins(4,5)P2 can modulate the activity of various ion channels, including K⁺ channels and chloride channels. For instance, it has been demonstrated that Ins(4,5)P2 inhibits proton-activated chloride channels (PAC), thus influencing cellular excitability and signaling .
2. Biological Effects
The biological effects of Ins(4,5)P2 are diverse and include:
- Cell Proliferation : Ins(4,5)P2 is involved in signaling pathways that regulate cell growth and division. Its accumulation can activate pathways leading to cellular proliferation .
- Apoptosis Regulation : Ins(4,5)P2 levels influence apoptotic signaling pathways. Increased levels can promote cell survival by enhancing calcium signaling necessary for survival pathways .
- Response to Stress : In plant cells, Ins(4,5)P2 plays a role in stress signaling. For example, in Arabidopsis thaliana subjected to osmotic stress, there is a rapid increase in Ins(4,5)P2 levels that correlates with increased intracellular calcium concentrations .
3. Case Studies
Several studies have elucidated the biological activity of this compound:
- Study on Calcium Signaling in Plants : A study demonstrated that upon osmotic stress treatment in Arabidopsis plants, levels of Ins(4,5)P2 increased significantly within minutes. This was associated with enhanced calcium mobilization and altered gene expression necessary for stress adaptation .
- Inhibition Studies on Ion Channels : Research indicated that Ins(4,5)P2 effectively inhibits PAC channel activity in response to acidic conditions. This suggests a regulatory role for Ins(4,5)P2 in maintaining cellular ion homeostasis under varying pH conditions .
Data Table: Biological Activity Overview
| Biological Activity | Mechanism | Effect |
|---|---|---|
| Calcium Mobilization | Activation of IP3R | Increases intracellular Ca²⁺ |
| Cell Proliferation | PLC Activation | Promotes cell division |
| Apoptosis Regulation | Calcium Signaling | Influences survival pathways |
| Stress Response | Signaling Pathway Modulation | Enhances adaptation mechanisms |
Q & A
Q. What are the recommended storage conditions for D-myo-inositol 4,5-bisphosphate ammonium salt to ensure stability?
To maintain stability, store the compound at -20°C in a sealed container. During shipping, it is transported in dry ice (-78°C) to prevent degradation . Avoid exposure to moisture and light, as these factors can hydrolyze the phosphate groups or alter lipid integrity. For long-term storage, lyophilized powder should be reconstituted in anhydrous solvents (e.g., DMSO or ethanol) and aliquoted to minimize freeze-thaw cycles .
Q. How should stock solutions of this compound be prepared for cellular assays?
Dissolve the compound in DMSO (25 mg/mL) or 100% ethanol (25 mg/mL) to create concentrated stock solutions . For aqueous systems, pre-wet lipid films with buffer (e.g., HEPES or Tris-HCl, pH 7.4) and sonicate to form liposomes. Use low-actinic glassware to prevent photodegradation and refrigerate solutions during analysis . Validate solubility using thin-layer chromatography (TLC) to confirm lipid integrity .
Q. What safety protocols are required when handling this compound in laboratory settings?
Wear nitrile gloves and a lab coat to avoid skin contact. Use a chemical fume hood when handling dry powder or organic solvents. In case of accidental exposure, rinse affected areas with water for 15 minutes. The compound is not classified as hazardous under GHS, but follow general laboratory safety guidelines outlined in its safety data sheet (SDS) .
Advanced Research Questions
Q. How can researchers design binding assays to study interactions between D-myo-inositol 4,5-bisphosphate and pleckstrin homology (PH) domains?
Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity. Isolate PH domains (e.g., from PLC-δ1) and immobilize them on sensor chips. Prepare lipid vesicles containing 2–5 mol% D-myo-inositol 4,5-bisphosphate in a phosphatidylcholine matrix. Monitor binding in real-time using buffers with pH 7.4 and 1–2 mM MgCl₂ to mimic physiological conditions . Validate specificity by testing PH domains with known low affinity (e.g., Grp1) as negative controls .
Q. How can contradictory data on PH domain binding specificity be resolved?
Contradictions often arise from differences in lipid membrane composition or experimental conditions. Ensure vesicles include 5–10% phosphatidylserine to enhance PH domain recruitment. Use radiolabeled inositol phosphates (e.g., ³H- or ³²P-labeled) for competitive binding assays . Cross-validate findings with structural data (e.g., X-ray crystallography) to confirm stereo-specific interactions .
Q. What methodological approaches are recommended for quantifying D-myo-inositol 4,5-bisphosphate in plant signaling pathways?
Extract lipids using chloroform:methanol:water (20:10:1) and separate via HPLC with a C18 column. Employ a mobile phase of methanol:ammonium phosphate buffer (pH 3.5):acetonitrile (50:35:15) . Quantify using ESI-MS/MS in negative ion mode, monitoring for precursor ions at m/z 1046 (ammonium adduct) . For plant-specific studies, compare phosphorylation patterns at D3/D4 positions using kinase assays with Arabidopsis thaliana extracts .
Q. How can regioselective synthesis of D-myo-inositol 4,5-bisphosphate derivatives be optimized?
Use tetraisopropyl-disiloxane protecting groups to direct phosphorylation to the 4,5-positions. Catalyze reactions with phosphoramidites in anhydrous tetrahydrofuran (THF). Purify intermediates via silica gel chromatography and confirm regiochemistry using ³¹P-NMR . For large-scale synthesis, employ HPLC purification with a gradient of ammonium acetate and acetonitrile .
Q. What strategies address discrepancies in lipid-protein interaction studies using synthetic vs. native D-myo-inositol 4,5-bisphosphate?
Synthetic analogs may lack natural acyl chains (e.g., 1-stearoyl-2-arachidonoyl in mammalian systems). Use 1,2-dioleoyl-sn-glycero-3-phospho-inositol derivatives to mimic fluid membrane domains . Validate binding using native PAGE or fluorescence resonance energy transfer (FRET) with labeled PH domains. Compare results with native lipids extracted from bovine brain .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
